molecular formula C14H8Cl2N2OS B3018906 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one CAS No. 147462-45-1

3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No. B3018906
CAS RN: 147462-45-1
M. Wt: 323.19
InChI Key: TWSVEOMDUSNWNT-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a 2,3-dichlorophenyl group, and a sulfanyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo further substitution reactions, and the sulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, while the sulfanyl group could potentially form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include investigating its biological activity, studying its reactivity, and developing methods for its synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one involves the reaction of 2,3-dichloroaniline with thiourea to form 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one, which is then reacted with ethyl chloroformate to form 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one. This intermediate is then reacted with 2-aminobenzenethiol to form the final product, 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one.", "Starting Materials": [ "2,3-dichloroaniline", "thiourea", "ethyl chloroformate", "2-aminobenzenethiol" ], "Reaction": [ "Step 1: 2,3-dichloroaniline is reacted with thiourea in the presence of a catalyst to form 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one.", "Step 2: 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one is reacted with ethyl chloroformate in the presence of a base to form 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one.", "Step 3: 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one is reacted with 2-aminobenzenethiol in the presence of a base to form 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one." ] }

CAS RN

147462-45-1

Product Name

3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one

Molecular Formula

C14H8Cl2N2OS

Molecular Weight

323.19

IUPAC Name

3-(2,3-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-5-3-7-11(12(9)16)18-13(19)8-4-1-2-6-10(8)17-14(18)20/h1-7H,(H,17,20)

InChI Key

TWSVEOMDUSNWNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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